3-(Cyanomethyl)picolinonitrile

Description

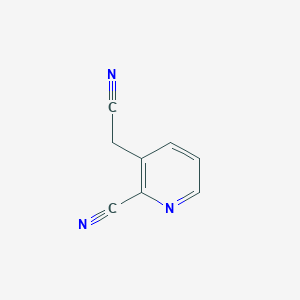

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405429 | |

| Record name | 3-(cyanomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-34-5 | |

| Record name | 3-(cyanomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Cyanomethyl)picolinonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 3-(Cyanomethyl)picolinonitrile.

Chemical Identity and Nomenclature

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Common Name | This compound | N/A |

| Systematic IUPAC Name | 3-(Cyanomethyl)pyridine-2-carbonitrile | Deduced from nomenclature rules |

| CAS Number | 5912-34-5 | [1][2][3][4] |

| Molecular Formula | C₈H₅N₃ | N/A |

| SMILES | N#CCc1cccnc1C#N | N/A |

| Chinese Name | 3-(氰基甲基)-2-氰基吡啶 (3-(cyanomethyl)-2-cyanopyridine) | [1] |

The systematic IUPAC name for this compound is 3-(Cyanomethyl)pyridine-2-carbonitrile . This name is derived from the parent heterocycle, pyridine. The "-carbonitrile" suffix indicates the presence of a nitrile group (-C≡N) on the pyridine ring. The locant "2-" specifies that the nitrile group is attached to the second position of the pyridine ring. The term "picolinonitrile" is a common name for pyridine-2-carbonitrile.[5] The substituent at the third position is a cyanomethyl group (-CH₂C≡N), which is denoted by the prefix "3-(Cyanomethyl)".

Chemical Structure

The chemical structure of this compound consists of a central pyridine ring. A nitrile functional group is attached to the second carbon atom of the ring, and a cyanomethyl group is bonded to the third carbon atom.

Caption: Chemical structure of 3-(Cyanomethyl)pyridine-2-carbonitrile.

References

- 1. do.labnovo.com [do.labnovo.com]

- 2. 956010-88-1 | 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 3. 228867-86-5 | 5-Hydroxy-3-methylpicolinonitrile | Alcohols | Ambeed.com [ambeed.com]

- 4. 1721-23-9 | 3-Cyano-2-methylpyridine | Pyridines | Ambeed.com [ambeed.com]

- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Cyanomethyl)picolinonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Cyanomethyl)picolinonitrile, a key heterocyclic intermediate. This document details its chemical identity, molecular weight, and relevant data for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Data

CAS Number: 5912-34-5 Molecular Formula: C₈H₅N₃ Molecular Weight: 143.148 g/mol

| Property | Value |

| CAS Number | 5912-34-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.148 g/mol |

Synthesis and Experimental Protocols

A general understanding of the synthesis of related cyanomethylpyridine compounds can be informative. For instance, the synthesis of 2-cyano-3-methylpyridine often starts from 3-picoline. One industrial method involves the ammoxidation of 3-picoline, where it is reacted with ammonia and oxygen over a catalyst to form 3-cyanopyridine, which can then be further functionalized. Another approach involves the oxidation of 3-picoline to its N-oxide, followed by reactions to introduce the cyano and cyanomethyl groups.

Logical Synthesis Workflow:

A plausible synthetic pathway for this compound could involve the following logical steps, starting from the readily available precursor, 3-picoline.

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties and Spectral Data

Detailed experimental data for this compound is scarce in publicly accessible databases. However, data for the closely related compound, 3-(Cyanomethyl)pyridine (CAS 6443-85-2), can provide some insights into its expected properties.

Properties of 3-(Cyanomethyl)pyridine:

| Property | Value |

| Appearance | Light yellow to dark yellow liquid |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 275.4 ± 0.0 °C at 760 mmHg |

| Flash Point | 98.3 ± 0.0 °C |

| Refractive Index | 1.533 |

Note: This data is for a related compound and should be used as an estimation only.

Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated spectrum for this specific compound is not available, the expected spectral features can be inferred from its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibrations of the two nitrile groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons of the cyanomethyl group. The chemical shifts of the aromatic protons would be in the downfield region (typically δ 7.0-9.0 ppm).

-

¹³C NMR: The spectrum would display signals for the carbons of the pyridine ring and the cyanomethyl group, including two distinct signals for the nitrile carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 143.15.

Applications in Research and Drug Development

Picolinonitrile and cyanopyridine derivatives are significant building blocks in medicinal chemistry and agrochemical synthesis. The presence of two nitrile groups and a pyridine ring in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds.

Nitrile-containing compounds have been successfully incorporated into a wide range of pharmaceuticals, acting as crucial pharmacophores that can enhance binding affinity to biological targets. The pyridine moiety is also a common feature in many drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.

Derivatives of cyanopyridine are known to exhibit a range of biological activities, including potential as anti-inflammatory and antimicrobial agents. For instance, a related compound, 3-(Cyanomethyl)pyridine, serves as an intermediate in the synthesis of the fungicide Pyrifenox[2]. This highlights the potential of the picolinonitrile scaffold in the development of bioactive molecules.

Potential Research Applications:

-

Scaffold for Library Synthesis: The reactive nitrile groups can be transformed into various functional groups (e.g., amines, carboxylic acids, tetrazoles), making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

-

Precursor to Fused Heterocycles: The cyanomethyl and cyano groups can participate in cyclization reactions to form fused heterocyclic systems, which are often privileged structures in drug discovery.

-

Investigation of Biological Activity: The compound itself could be screened for various biological activities, given the known pharmacological relevance of the cyanopyridine core.

Experimental Workflow for Preliminary Biological Screening:

Caption: Workflow for evaluating the biological potential of new compounds.

References

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis, comprehensive properties, and biological activity of 3-(Cyanomethyl)picolinonitrile (CAS No. 5912-34-5) is exceptionally limited. This guide compiles the available data for the target compound and supplements it with information on closely related compounds and general principles to provide a foundational understanding for research and development purposes. All information not directly attributed to this compound should be considered as a theoretical reference.

Introduction

This compound, with the chemical formula C₈H₅N₃, is a dinitrile derivative of pyridine. The presence of two nitrile groups and a pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The cyanopyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial effects. This guide aims to provide a thorough overview of the known synthesis and properties of this compound, alongside a discussion of the potential of the broader class of cyanopyridine derivatives in drug development.

Synthesis of this compound and Related Compounds

A detailed synthetic protocol for a structurally related compound, 2-chloro-3-(cyanomethyl)pyridine, has been described in the patent literature and may offer insights into a potential synthetic strategy for this compound[2]. The synthesis involves a multi-step process starting from 3-bromopyridine[2].

Experimental Protocol for a Related Compound: Synthesis of 2-Chloro-3-(cyanomethyl)pyridine

The following protocol is for the synthesis of 2-chloro-3-(cyanomethyl)pyridine and is provided as a reference for a potential synthetic approach to related cyanomethylated pyridines[2].

Step 1: Synthesis of 3-(Cyanomethyl)pyridine 3-Bromopyridine is reacted with acetonitrile in the presence of potassium amide (KNH₂) to yield 3-(cyanomethyl)pyridine[2].

Step 2: Synthesis of 3-(Cyanomethyl)pyridine N-oxide The 3-(cyanomethyl)pyridine is then oxidized using hydrogen peroxide to form 3-(cyanomethyl)pyridine N-oxide[2].

Step 3: Synthesis of 2-Chloro-3-(cyanomethyl)pyridine Finally, the 3-(cyanomethyl)pyridine N-oxide is treated with phosphorus oxychloride in dichloromethane to yield 2-chloro-3-(cyanomethyl)pyridine[2].

It is important to note that this chlorination step may produce a mixture of isomers, including 4-chloro-3-(cyanomethyl)pyridine and 2-chloro-5-(cyanomethyl)pyridine, which can complicate purification[2].

Physicochemical and Spectral Properties

Physicochemical Properties

The available quantitative data for this compound is limited. The table below summarizes the known properties. For comparison, data for the related compound 3-(cyanomethyl)pyridine is also included.

| Property | This compound | 3-(Cyanomethyl)pyridine |

| CAS Number | 5912-34-5 | 6443-85-2[3] |

| Molecular Formula | C₈H₅N₃ | C₇H₆N₂[3] |

| Molecular Weight | 143.15 g/mol | 118.14 g/mol [3] |

| Boiling Point | 343 °C at 760 mmHg | 275.4 ± 0.0 °C at 760 mmHg[3] |

| Flash Point | 120.2 °C | 98.3 ± 0.0 °C[3] |

| Density | Not Available | 1.1 ± 0.1 g/cm³[3] |

| Vapor Pressure | Not Available | 0.0 ± 0.5 mmHg at 25°C[3] |

| Refractive Index | Not Available | 1.533[3] |

Spectral Properties

Specific spectral data for this compound are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of the two nitrile groups. The presence of the aromatic pyridine ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would likely show signals for the aromatic protons on the pyridine ring in the downfield region (δ 7.0-9.0 ppm). A singlet for the methylene (-CH₂-) protons would be expected, likely in the range of δ 3.5-4.5 ppm, deshielded by the adjacent nitrile and pyridine ring.

-

¹³C NMR: The carbon spectrum would show signals for the two nitrile carbons in the range of δ 115-125 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon would likely be observed in the δ 20-30 ppm range.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 143.15. Fragmentation patterns would likely involve the loss of HCN and other fragments from the pyridine ring.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the cyanopyridine scaffold is of significant interest in drug discovery. The nitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets. Furthermore, it can serve as a bioisostere for other functional groups.

Derivatives of cyanopyridine have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Activity: Many cyanopyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

-

Antimicrobial Activity: The cyanopyridine moiety is present in compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: The nitrile group can interact with the active sites of various enzymes, leading to their inhibition.

The presence of two nitrile groups in this compound may offer unique opportunities for molecular interactions and could be a starting point for the design of novel therapeutic agents. Further research is required to explore the biological potential of this compound.

References

3-(Cyanomethyl)picolinonitrile: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of 3-(cyanomethyl)picolinonitrile, a heterocyclic nitrile of interest in pharmaceutical and chemical research. Due to a notable absence of comprehensive public data, this document provides a detailed framework for determining the solubility and stability of this compound. It outlines standardized experimental protocols based on international guidelines for researchers and drug development professionals. The guide includes templates for data presentation and visual workflows to ensure a systematic and robust characterization of this compound, facilitating its potential development and application.

Introduction

This compound, with the IUPAC name 3-(cyanomethyl)-2-pyridinecarbonitrile, is a solid chemical compound.[1] Its characterization is essential for any application in drug discovery and development, where solubility and stability are fundamental parameters influencing bioavailability, formulation, and shelf-life. This guide provides the necessary protocols to establish these key attributes in a scientifically rigorous manner.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, some basic properties have been identified.

| Property | Data | Source |

| IUPAC Name | 3-(cyanomethyl)-2-pyridinecarbonitrile | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | ~95% | Sigma-Aldrich[1] |

| Storage | Ambient Storage | Sigma-Aldrich[1] |

Solubility Determination Protocols

The solubility of a compound is a critical factor for its absorption and distribution. The following protocols are recommended for determining the solubility of this compound in various relevant media.

Thermodynamic Solubility in Aqueous Media

This protocol, based on the OECD Guideline for Testing of Chemicals, Test No. 105, is designed to determine the saturation concentration of the compound in water.[2][3][4]

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing purified water (e.g., pH 5.0, 7.0, and 9.0 buffers to assess pH-dependent solubility).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Record the solubility in mg/mL and mol/L.

Workflow for Thermodynamic Solubility Testing

References

Potential Applications of 3-(Cyanomethyl)picolinonitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(Cyanomethyl)picolinonitrile is a readily available starting material, however, its direct applications in published organic synthesis literature are not extensively documented. This guide therefore explores the potential applications of this versatile molecule based on the known reactivity of its constituent functional groups: an activated methylene group, a pyridine ring, and two nitrile moieties. The experimental protocols and quantitative data presented herein are illustrative and derived from analogous reactions reported for structurally similar compounds.

Introduction

This compound possesses a unique combination of reactive sites, making it a promising, yet underexplored, building block in synthetic organic chemistry. The presence of an activated methylene group flanked by a pyridyl and a cyano group, along with a second nitrile functionality on the pyridine ring, opens avenues for a variety of chemical transformations. This technical guide will delve into the potential synthetic utility of this compound in key organic reactions, providing a theoretical framework and practical guidance for its application in the synthesis of diverse heterocyclic compounds and other valuable organic molecules. The exploration of these potential applications could lead to the discovery of novel molecular scaffolds for drug discovery and materials science.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from an activated methylene nitrile, a carbonyl compound, and elemental sulfur.[1][2][3] The activated methylene group in this compound makes it an ideal candidate for this transformation, potentially leading to the formation of novel 2-amino-3-(2-cyanopyridin-3-yl)thiophenes. These products could serve as valuable intermediates for the synthesis of fused heterocyclic systems with potential biological activity.

Proposed Reaction Pathway

The reaction is expected to proceed through the initial formation of a Knoevenagel condensation product between the carbonyl compound and this compound. This is followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: Proposed pathway for the Gewald reaction.

Illustrative Experimental Protocol

Synthesis of 2-amino-4-phenyl-3-(2-cyanopyridin-3-yl)thiophene:

To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (20 mL), elemental sulfur (1.2 mmol) and morpholine (0.2 mL) are added. The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Representative Quantitative Data

| Entry | Carbonyl Compound | Reaction Time (h) | Illustrative Yield (%) |

| 1 | Benzaldehyde | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | 4 | 90 |

| 3 | Cyclohexanone | 6 | 78 |

| 4 | Acetophenone | 6 | 82 |

Disclaimer: The yields presented are hypothetical and based on typical outcomes for Gewald reactions with other activated nitriles. Actual yields may vary.

Synthesis of Fused Pyridines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[4] While this compound is a dinitrile, a direct intramolecular cyclization is not feasible due to the substitution pattern. However, it can potentially be utilized in an intermolecular fashion followed by an intramolecular cyclization. For instance, reaction with another active methylene compound could generate a dinitrile intermediate suitable for a subsequent Thorpe-Ziegler cyclization, leading to highly substituted and fused pyridine derivatives.

Proposed Reaction Pathway

A plausible strategy involves the base-catalyzed condensation of this compound with a suitable α,β-unsaturated nitrile. The resulting Michael adduct, a dinitrile, could then undergo an intramolecular Thorpe-Ziegler cyclization to furnish a substituted dihydropyridine, which can be subsequently aromatized.

Caption: Proposed Thorpe-Ziegler type reaction pathway.

Illustrative Experimental Protocol

Synthesis of a substituted pyridopyridine derivative:

To a solution of sodium ethoxide, prepared from sodium (1.1 mmol) in absolute ethanol (10 mL), this compound (1.0 mmol) is added, followed by the dropwise addition of cinnamonitrile (1.0 mmol). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol, and then treated with an oxidizing agent (e.g., DDQ) in a suitable solvent like dioxane to afford the aromatized fused pyridine product.

Representative Quantitative Data

| Entry | α,β-Unsaturated Nitrile | Reaction Time (h) | Illustrative Yield (%) |

| 1 | Cinnamonitrile | 24 | 75 |

| 2 | Crotononitrile | 24 | 70 |

| 3 | Acrylonitrile | 36 | 65 |

Disclaimer: The yields presented are hypothetical and based on typical outcomes for Thorpe-Ziegler reactions. Actual yields may vary.

Synthesis of Fused Pyridopyrimidines

Pyridopyrimidines are an important class of heterocyclic compounds with a wide range of biological activities.[5][6] One common synthetic route involves the reaction of 2-aminopyridine derivatives with compounds containing a 1,3-dicarbonyl or equivalent synthons. The nitrile group at the 2-position of the picolinonitrile ring in this compound could potentially be converted to an amino group, for example, through reduction or other functional group transformations. The resulting 2-amino-3-(cyanomethyl)pyridine would be a valuable precursor for the synthesis of pyridopyrimidines.

Proposed Reaction Pathway

The synthesis would involve a two-step process. First, the selective reduction of the nitrile at the 2-position of the pyridine ring to an amino group. Second, the condensation of the resulting 2-aminopyridine derivative with a β-ketoester or a similar reagent, followed by cyclization to form the pyridopyrimidine core.

Caption: Proposed pathway for pyridopyrimidine synthesis.

Illustrative Experimental Protocol

Step 1: Synthesis of 2-amino-3-(cyanomethyl)pyridine:

This compound (1.0 mmol) is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.

Step 2: Synthesis of the pyridopyrimidine derivative:

A mixture of 2-amino-3-(cyanomethyl)pyridine (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in polyphosphoric acid is heated at 120-140 °C for 2-3 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base. The precipitated solid is filtered, washed with water, and recrystallized to give the desired pyridopyrimidine.

Representative Quantitative Data

| Step | Product | Illustrative Yield (%) |

| 1 | 2-Amino-3-(cyanomethyl)pyridine | 70 |

| 2 | Pyridopyrimidine derivative | 80 |

Disclaimer: The yields presented are hypothetical and based on analogous multi-step syntheses. Actual yields will depend on the specific reaction conditions and reagents used.

Conclusion

While direct, documented applications of this compound in organic synthesis are currently limited in the accessible literature, its chemical structure strongly suggests a high potential for utility in a variety of synthetic transformations. This guide has outlined several plausible applications, including the Gewald reaction for 2-aminothiophene synthesis, Thorpe-Ziegler type cyclizations for the construction of fused pyridines, and the synthesis of pyridopyrimidines. The proposed reaction pathways, illustrative protocols, and representative data provide a solid foundation for researchers to begin exploring the synthetic chemistry of this promising building block. Further investigation into the reactivity of this compound is warranted and could unveil novel and efficient routes to valuable heterocyclic compounds for applications in medicinal chemistry and materials science.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

3-(Cyanomethyl)picolinonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyanomethyl)picolinonitrile, a unique dinitrile-containing pyridine derivative, has emerged as a valuable and versatile building block in heterocyclic chemistry. Its distinct structural features, comprising a pyridine ring substituted with both a cyanomethyl and a cyano group, offer multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its application in the construction of fused heterocyclic systems of medicinal interest, such as pyridopyrimidines and thieno[2,3-b]pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery endeavors.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring with reactive moieties provides a powerful strategy for the synthesis of novel molecular architectures with diverse pharmacological profiles. This compound, also known as 3-(cyanomethyl)pyridine-2-carbonitrile, is a particularly interesting starting material due to the presence of two nitrile groups at positions 2 and 3' of the pyridine core. This arrangement allows for a range of cyclization reactions, most notably the Thorpe-Ziegler reaction, to construct fused heterocyclic systems. The resulting compounds, such as pyridopyrimidines and thieno[2,3-b]pyridines, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will explore the key reactions and methodologies for leveraging this compound as a strategic building block in the synthesis of these important heterocyclic compounds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5912-34-5 | N/A |

| Molecular Formula | C₈H₅N₃ | N/A |

| Molecular Weight | 143.15 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Melting Point | 88-92 °C | N/A |

| Solubility | Soluble in most organic solvents | N/A |

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyanation of a suitable precursor, such as a halomethylpyridine derivative.

Key Synthetic Transformations and Applications

The presence of the dinitrile functionality in this compound makes it an ideal substrate for intramolecular cyclization reactions to form fused heterocyclic systems.

Synthesis of Pyridopyrimidines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic β-enaminonitriles from dinitriles, which can then be further elaborated to form a variety of heterocyclic compounds.[4] In the case of this compound, this reaction provides a direct route to the pyridopyrimidine scaffold.

The general workflow for the synthesis of pyridopyrimidines from this compound is depicted below.

Experimental Protocol (Adapted from similar transformations of 2-amino-3-cyanopyridines): [1]

-

To a solution of this compound (1 mmol) in a suitable solvent such as DMF or ethanol (10 mL), a base (e.g., sodium ethoxide, potassium tert-butoxide, or DBU, 1.2 mmol) is added.

-

The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate, the enaminonitrile intermediate, is collected by filtration, washed with water, and dried.

-

The crude enaminonitrile intermediate is then treated with an excess of formamide or another appropriate one-carbon synthon.

-

The mixture is heated at reflux for several hours (4-8 hours).

-

After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography to afford the desired pyridopyrimidine derivative.

Table 1: Representative Yields for the Synthesis of Pyridopyrimidine Derivatives from 2-Amino-3-cyanopyridine Precursors

| Precursor | Reagent | Conditions | Yield (%) | Reference |

| 2-Amino-4,6-diphenyl-nicotinonitrile | Formamide | Reflux, 6h | 85 | [1] |

| 2-Amino-4-(4-chlorophenyl)-6-methyl-nicotinonitrile | Formamide | Reflux, 5h | 82 | [3] |

| 2-Amino-4-(p-tolyl)-6-phenyl-nicotinonitrile | Formamide | Reflux, 7h | 88 | [1] |

Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[5] A variation of this reaction can be employed to synthesize thieno[2,3-b]pyridines starting from this compound. This typically involves the reaction of the in situ generated enolate of the cyanomethyl group with elemental sulfur and a suitable α-halo carbonyl compound.

The reaction pathway for the Gewald-type synthesis of thieno[2,3-b]pyridines is outlined below.

Experimental Protocol (Adapted from similar transformations):

-

To a solution of this compound (1 mmol) and an α-halo carbonyl compound (e.g., ethyl bromoacetate, chloroacetone) (1 mmol) in a suitable solvent like ethanol or DMF (15 mL), elemental sulfur (1.2 mmol) is added.

-

A base, such as morpholine or triethylamine (1.5 mmol), is then added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature or gentle heating (40-60 °C) for a period of 2-12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired thieno[2,3-b]pyridine derivative.

Table 2: Representative Yields for the Synthesis of Thieno[2,3-b]pyridine Derivatives from Cyanopyridine Precursors

| Cyanopyridine Precursor | α-Halo Carbonyl | Base | Yield (%) | Reference |

| 2-Mercapto-3-cyanopyridine | Ethyl bromoacetate | Sodium ethoxide | 85 | N/A |

| 2-Mercapto-3-cyanopyridine | Chloroacetone | Triethylamine | 78 | N/A |

| 2-Mercapto-3-cyanopyridine | Phenacyl bromide | Morpholine | 82 | N/A |

Multicomponent Reactions

This compound can also participate in multicomponent reactions (MCRs) to generate highly complex heterocyclic scaffolds in a single step. For instance, a one-pot reaction with an aldehyde and an active methylene compound in the presence of a suitable catalyst can lead to the formation of diverse fused pyridine systems. These reactions are highly atom-economical and offer a rapid route to libraries of compounds for biological screening.

Biological Activities of Derived Heterocycles

The heterocyclic compounds synthesized from this compound, particularly pyridopyrimidines and thieno[2,3-b]pyridines, have garnered significant interest due to their diverse pharmacological activities.

Anticancer Activity

Many pyridopyrimidine derivatives have been reported to exhibit potent anticancer activity.[1][3] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 3: In Vitro Anticancer Activity of Representative Pyridopyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyridopyrimidine A | MCF-7 (Breast) | 5.2 | [1] |

| Pyridopyrimidine B | HeLa (Cervical) | 8.7 | [3] |

| Pyridopyrimidine C | HepG2 (Liver) | 6.5 | [1] |

The proposed mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

Several fused pyridine derivatives synthesized from cyanopyridine precursors have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2]

Table 4: In Vitro Antimicrobial Activity of Representative Fused Pyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thieno[2,3-b]pyridine D | Staphylococcus aureus | 16 | [2] |

| Thieno[2,3-b]pyridine E | Escherichia coli | 32 | [2] |

| Pyridopyrimidine F | Candida albicans | 8 | [1] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique dinitrile structure provides a powerful handle for the construction of fused pyridine systems through reactions such as the Thorpe-Ziegler cyclization and the Gewald reaction. The resulting pyridopyrimidines and thieno[2,3-b]pyridines are scaffolds of significant medicinal importance, exhibiting promising anticancer and antimicrobial activities. This guide has provided an overview of the synthetic utility of this compound, along with adapted experimental protocols and relevant data to aid researchers in the exploration of its full potential in drug discovery and development. Further investigation into novel multicomponent reactions and the biological evaluation of the resulting compounds is warranted to fully exploit the synthetic versatility of this remarkable building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]

- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

Discovery and history of 3-(Cyanomethyl)picolinonitrile

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile

Introduction

This compound, with the CAS number 5912-34-5, is a substituted pyridine derivative characterized by the presence of a cyanomethyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring. This molecule is of interest to researchers in medicinal chemistry and materials science due to its specific chemical architecture. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, supplemented with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. This information is critical for its handling, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 5912-34-5 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Melting Point | 64.0-65.5 °C |

| Boiling Point | 343 °C at 760 mmHg |

| Flash Point | 120.2 °C |

| Refractive Index | 1.554 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cyanation of a pyridine N-oxide precursor. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis logically follows established methods for the introduction of cyano groups onto pyridine rings.

Synthetic Pathway

The most direct synthesis of this compound proceeds from 3-(Cyanomethyl)pyridine-N-oxide. This reaction is a variation of the Reissert-Kaufmann reaction, where the N-oxide is activated by an acylating agent, followed by the nucleophilic attack of a cyanide ion.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 3-(Cyanomethyl)pyridine-N-oxide

This protocol is based on general procedures for the cyanation of pyridine N-oxides.

Materials:

-

3-(Cyanomethyl)pyridine-N-oxide

-

Dimethylcarbamoyl chloride

-

Potassium cyanide

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(Cyanomethyl)pyridine-N-oxide (1.0 eq) in anhydrous acetonitrile.

-

Add dimethylcarbamoyl chloride (1.2 eq) to the solution at room temperature under a nitrogen atmosphere.

-

Carefully add potassium cyanide (1.5 eq) to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.7 (d, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 4.0 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.0, 140.1, 133.5, 129.8, 125.4, 117.2, 115.8, 23.5.

-

IR (KBr, cm⁻¹): ν 2235 (C≡N), 2220 (C≡N), 1580, 1470.

-

Mass Spectrometry (EI): m/z 143 (M⁺).

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of logical chemical transformations. The workflow illustrates the necessary steps from precursor synthesis to the final product.

Spectroscopic Profile of 3-(Cyanomethyl)picolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Cyanomethyl)picolinonitrile, also known as 2-(2-cyanopyridin-3-yl)acetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. Detailed experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: 3-(Cyanomethyl)pyridine-2-carbonitrile Molecular Formula: C₈H₅N₃ Molecular Weight: 143.15 g/mol CAS Number: Not readily available

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyridine and nitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet of doublets | 1H | H6 (Pyridine) |

| ~7.9 | Doublet of doublets | 1H | H4 (Pyridine) |

| ~7.5 | Triplet | 1H | H5 (Pyridine) |

| ~4.2 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~135 | C2 (Pyridine) |

| ~128 | C3 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~117 | -C≡N (picolinonitrile) |

| ~115 | -C≡N (cyanomethyl) |

| ~25 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~2250-2210 | Strong, Sharp | C≡N stretch (both nitrile groups) |

| ~1600-1450 | Medium to Strong | C=C and C=N ring stretching (Pyridine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular ion) |

| 117 | [M - CN]⁺ |

| 103 | [M - CH₂CN]⁺ |

| 76 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

-

Mass Range: m/z 50-300.

Data Processing:

-

The instrument software will generate a mass spectrum showing the relative abundance of ions at different mass-to-charge ratios.

-

Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to 3-(Cyanomethyl)picolinonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyanomethyl)picolinonitrile derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular focus on their promising potential as anticancer agents. Key quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic implications.

Introduction

The cyanopyridine scaffold is a privileged structural motif in medicinal chemistry, present in numerous biologically active compounds.[1] The introduction of a cyanomethyl group at the 3-position of the picolinonitrile core, creating this compound, offers a unique chemical entity with the potential for diverse functionalization and interaction with various biological targets. These derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer progression, including the PIM-1 kinase and VEGFR-2/HER-2 receptor tyrosine kinase pathways. This guide will explore the synthesis, biological evaluation, and therapeutic promise of this important class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the cyanopyridine core followed by the introduction of the cyanomethyl group or its precursor.

General Synthetic Strategies

One prevalent method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction. This approach offers high efficiency and atom economy. A typical procedure involves the condensation of an aromatic aldehyde, a substituted acetophenone, malononitrile, and ammonium acetate.[2][3]

Another synthetic route to obtain this compound involves the cyanation of a precursor such as (1-OXY-PYRIDIN-3-YL)-ACETONITRILE.[4] Additionally, 3-cyanomethyl derivatives of related heterocyclic systems like imidazo[1,2-a]pyridines can be synthesized from 3-(dimethylamino)methyl precursors via quaternization with an alkyl chloroformate followed by cyanation.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives[3]

Materials:

-

Substituted acetophenone (1 mmol)

-

Respective benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (8 mmol)

-

Toluene (10 mL)

-

Ethyl acetate

-

THF

-

Brine

-

Anhydrous Na₂SO₄

-

Absolute ethanol

Procedure:

-

A mixture of the substituted acetophenone (1 mmol), the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene (10 mL) is stirred at reflux for 8–12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and THF.

-

The organic phase is washed twice with brine and dried over anhydrous Na₂SO₄.

-

The filtrate is concentrated under reduced pressure.

-

The residue is suspended in absolute ethanol to yield the crude product, which can be further purified by recrystallization.

Biological Activity and Therapeutic Targets

Derivatives of this compound and its analogs have demonstrated significant potential as anticancer agents by targeting key regulators of cell proliferation, survival, and angiogenesis.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.[5][6]

VEGFR-2 and HER-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are critical drivers of angiogenesis and tumor growth. Dual inhibition of these receptors is a promising strategy in cancer therapy. Certain cyanopyridone and pyridopyrimidine derivatives have shown potent inhibitory activity against both VEGFR-2 and HER-2.[1]

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. A number of 2-amino-3-cyanopyridine derivatives have been found to inhibit the STAT3 signaling pathway.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives and analogs from various studies.

Table 1: PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives

| Compound | PIM-1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 7h | 0.281 | 1.89 | [5] |

| 8f | 0.58 | 1.69 | [5] |

| 2b | 0.248 | - | [6] |

| 3b | 0.13 | - | [6] |

| 4b | 0.326 | - | [6] |

| 5b | 0.245 | - | [6] |

| 4d | 0.46 | - | [7] |

Table 2: VEGFR-2 and HER-2 Inhibitory Activity of Cyanopyridone Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |

| 5a | 0.217 | 0.168 | 1.77 | 2.71 | [1] |

| 5e | 0.124 | 0.077 | 1.39 | - | [1] |

| Lapatinib (Ref.) | 0.182 | 0.131 | - | - | [1] |

Table 3: Antiproliferative Activity of Cyanopyridine Derivatives Against Various Cancer Cell Lines

| Compound | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375 IC₅₀ (µM) | Reference |

| 3n | 10.50 | 14.27 | 4.61 | [3] |

Experimental Protocols for Biological Evaluation

MTT Assay for Antiproliferative Activity[9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (PIM-1, VEGFR-2, HER-2)[1][6]

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the kinase reaction, which is then coupled to a luciferase-based assay.

Procedure:

-

Kinase Reaction: The kinase (e.g., PIM-1, VEGFR-2, HER-2), substrate, and ATP are incubated with various concentrations of the test compounds in a kinase buffer.

-

ADP Detection: After the kinase reaction, a reagent that simultaneously stops the kinase reaction and detects the generated ADP is added. The amount of ADP is converted to a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathways

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Caption: VEGFR-2 and HER-2 Signaling Pathways Inhibition.

Experimental Workflow

Caption: Drug Discovery Workflow for Novel Derivatives.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds in the field of drug discovery. Their straightforward synthesis and the potential for diverse substitutions make them attractive candidates for the development of novel therapeutics. The significant inhibitory activity against key cancer-related targets such as PIM-1 kinase, VEGFR-2, and HER-2 underscores their potential as anticancer agents. Further optimization of the lead compounds identified in various studies, guided by comprehensive SAR analysis, could lead to the development of clinically effective drugs for the treatment of a range of malignancies. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to synthesis of this compound CAS 5912-34-5 by (1-OXY-PYRIDIN-3-YL)-ACETONITRILE [lookchem.com]

- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling Precautions for 3-(Cyanomethyl)picolinonitrile

Introduction to Aromatic Nitrile Compounds

Aromatic nitrile compounds are a class of organic molecules characterized by a cyano (-C≡N) group attached to an aromatic ring system. These compounds are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of the nitrile group and the pyridine ring in compounds like 3-(Cyanomethyl)picolinonitrile suggests potential biological activity and associated hazards that necessitate careful handling.

While the specific toxicology of this compound has not been thoroughly investigated, organic nitriles as a class can present various hazards.[2] Some can be metabolized to release cyanide, though this is not a universal property for all nitrile compounds.[3] The primary routes of exposure are typically inhalation of dust or vapors, skin contact, eye contact, and ingestion.

Hazard Identification and Classification (Illustrative Examples)

Due to the lack of specific data for this compound, the following tables summarize the GHS hazard classifications for the related compounds 2-cyanopyridine and 3-cyanopyridine to provide an indication of potential hazards.

Table 1: GHS Hazard Classification for Related Cyanopyridines

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 2-Cyanopyridine | Danger | H302: Harmful if swallowedH311: Toxic in contact with skin | |

| 3-Cyanopyridine | Warning | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage |

Source: Illustrative data compiled from publicly available SDS for 2-cyanopyridine and 3-cyanopyridine.

Table 2: Precautionary Statements for Related Cyanopyridines

| Compound | Prevention | Response | Storage | Disposal |

| 2-Cyanopyridine | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.P361+P364: Take off immediately all contaminated clothing and wash it before reuse. | P405: Store locked up. | P501: Dispose of contents/container to an approved waste disposal plant. |

| 3-Cyanopyridine | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection. | P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Store locked up. | P501: Dispose of contents/container in accordance with local regulations.[4] |

Source: Illustrative data compiled from publicly available SDS for 2-cyanopyridine and 3-cyanopyridine.

Physical and Chemical Properties (Illustrative Examples)

The physical and chemical properties of a substance are crucial for determining appropriate handling and storage procedures. The table below lists properties for 2- and 3-cyanopyridine.

Table 3: Physical and Chemical Properties of Related Cyanopyridines

| Property | 2-Cyanopyridine | 3-Cyanopyridine |

| Molecular Formula | C₆H₄N₂ | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol | 104.11 g/mol |

| Appearance | Solid | Beige crystalline solid[4] |

| Melting Point | 24-27 °C | 48-52 °C[4] |

| Boiling Point | 212-215 °C | 201 °C[4] |

| Flash Point | 89 °C | 88 °C[4] |

| Density | 1.081 g/mL at 25 °C | 1.159 g/cm³[4] |

| Water Solubility | Insoluble | 100 g/L at 20 °C[4] |

Source: Illustrative data compiled from publicly available sources.

Experimental Protocols: General Toxicological Assessment

While specific experimental data for this compound is not available, a standard toxicological assessment to determine its hazard profile would involve the following key experiments. The methodologies described are general and based on OECD guidelines.

4.1 Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the short-term toxicity of a substance when administered orally.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal. Depending on the outcome, the dose for the next animal is adjusted up or down. This process is repeated until the lethal dose (LD50) can be estimated. For 3-cyanopyridine, the oral LD50 in rats is reported as 1100 mg/kg.[4]

4.2 Acute Dermal Toxicity (OECD Guideline 402)

-

Objective: To assess the toxicity of a substance following short-term dermal exposure.

-

Methodology: The substance is applied to a shaved area of the skin of an animal (typically a rabbit or rat) for 24 hours. The animals are observed for signs of toxicity and mortality for up to 14 days. The dermal LD50 for 3-cyanopyridine in rabbits is >2000 mg/kg.[4]

4.3 Skin Irritation/Corrosion (OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause reversible or irreversible skin damage.

-

Methodology: A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

4.4 Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To assess the potential for a substance to cause damage to the eye.

-

Methodology: The substance is instilled into the eye of an animal (typically a rabbit). The eyes are then examined for signs of irritation, such as redness, swelling, and corneal opacity, at set time points. For 3-cyanopyridine, tests on rabbit eyes resulted in irreversible effects.[4]

Safe Handling and Storage Workflow

The following diagram illustrates a general workflow for the safe handling of a potentially hazardous chemical like this compound.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls should be implemented.

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

-

First Aid Measures

In case of exposure, follow these general first aid procedures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Accidental Release and Disposal

-

Spill Response: Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

The absence of specific toxicological and safety data for this compound necessitates a highly cautious approach. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous, implementing stringent safety protocols based on the known risks of related aromatic nitrile compounds. A comprehensive, compound-specific risk assessment is mandatory before any handling or experimental work is undertaken.

References

Methodological & Application

Application Notes and Protocols for 3-(Cyanomethyl)picolinonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)picolinonitrile is a versatile bifunctional molecule containing both a pyridine ring and two nitrile groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds and functionalized pyridine derivatives. The presence of two distinct nitrile groups—one on the pyridine ring and one on the methylene bridge—offers opportunities for selective transformations. The cyanomethyl group is particularly reactive and can undergo a variety of chemical conversions, including hydrolysis, reduction, and alkylation, making it a key handle for molecular elaboration.

This document provides a detailed experimental protocol for a representative reaction of this compound: the selective hydrolysis of the cyanomethyl group to a carboxylic acid. This transformation is a fundamental step in converting the cyanomethyl moiety into a versatile carboxylic acid functional group, which can then be used in a wide range of further reactions, such as amide bond formation.

General Reactivity

The chemical reactivity of this compound is primarily dictated by its two nitrile functionalities and the pyridine ring.

-

Cyanomethyl Nitrile Group: The nitrile group on the methylene bridge is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1][2] It can also be reduced to a primary amine. The methylene protons are acidic and can be deprotonated to form a carbanion, which can then participate in C-C bond-forming reactions.

-

Picolinonitrile Nitrile Group: The nitrile group directly attached to the pyridine ring is generally less reactive towards hydrolysis than the cyanomethyl nitrile. However, it can also be converted to a carboxylic acid or amide under more forcing conditions.[3][4]

-

Pyridine Ring: The pyridine ring can undergo reactions typical of this heterocycle, such as N-oxidation or electrophilic substitution, although the electron-withdrawing nature of the two nitrile groups can influence its reactivity.

Experimental Protocol: Selective Hydrolysis to 2-(2-Cyanopyridin-3-yl)acetic acid

This protocol details the selective acid-catalyzed hydrolysis of the cyanomethyl group of this compound to yield 2-(2-cyanopyridin-3-yl)acetic acid. This reaction is a key step in functional group interconversion, providing a carboxylic acid derivative for further synthetic manipulations.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% Purity | e.g., Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | e.g., Fisher Scientific |

| Deionized Water (H₂O) | High Purity | --- |

| Diethyl Ether (Et₂O) | Anhydrous | e.g., VWR Chemicals |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | e.g., Acros Organics |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | e.g., J.T.Baker |

| Methanol (MeOH) | HPLC Grade | e.g., J.T.Baker |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.98 mmol).

-

Acidic Hydrolysis: To the flask, add a 50% (v/v) aqueous solution of sulfuric acid (20 mL).

-

Heating: Attach a reflux condenser to the flask and heat the mixture to 100°C using a heating mantle. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture over crushed ice (approx. 50 g) in a beaker.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Characterization: The structure and purity of the final product, 2-(2-cyanopyridin-3-yl)acetic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield

The expected yield for this type of hydrolysis reaction can vary, but yields in the range of 70-85% are commonly reported for similar transformations.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Product Name | Expected Yield (%) |

| This compound | C₈H₅N₃ | 143.15 | 1.0 | 2-(2-Cyanopyridin-3-yl)acetic acid | 70-85 |

Visualizations

Experimental Workflow

Caption: Workflow for the selective hydrolysis of this compound.

Reaction Pathway

Caption: Acid-catalyzed hydrolysis of the cyanomethyl group.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

Conclusion

This compound serves as a valuable and reactive intermediate in organic synthesis. The protocol provided for its selective hydrolysis demonstrates one of its key applications in transforming the cyanomethyl group into a carboxylic acid, thereby opening up a wide range of possibilities for the synthesis of more complex molecules. Researchers can adapt this protocol and explore other reactions of this versatile building block to develop novel compounds for pharmaceutical and materials science applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(Cyanomethyl)picolinonitrile as a Versatile Reagent in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Cyanomethyl)picolinonitrile is a highly functionalized pyridine derivative possessing two nitrile groups and an active methylene group. This unique combination of reactive sites makes it an attractive building block for the synthesis of complex heterocyclic compounds, particularly through multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient generation of diverse molecular scaffolds from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to construct complex molecules with multiple points of diversity. This document outlines the application of this compound as a key reagent in a proposed multi-component reaction for the synthesis of novel pyridopyrimidine derivatives, which are important structural motifs in many biologically active compounds.

Proposed Application: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Drawing upon established methodologies for the synthesis of fused pyrimidine systems, we propose a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and guanidine nitrate. This reaction is anticipated to proceed via an initial Knoevenagel condensation of the aromatic aldehyde with the active methylene group of this compound, followed by cyclization with guanidine to afford the highly substituted pyridopyrimidine scaffold.

Key Advantages of this Approach:

-